{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine
CAS No.:
Cat. No.: VC16406537
Molecular Formula: C9H17ClFN3
Molecular Weight: 221.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClFN3 |
|---|---|
| Molecular Weight | 221.70 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H16FN3.ClH/c1-2-4-11-6-9-7-12-13(8-9)5-3-10;/h7-8,11H,2-6H2,1H3;1H |
| Standard InChI Key | SOLZLUQLHULPSX-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CN(N=C1)CCF.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine (CAS Number: VC16406537) has a molecular formula of C₉H₁₇ClFN₃ and a molecular weight of 221.70 g/mol. The presence of chlorine in the formula suggests it is typically isolated as a hydrochloride salt, a common practice to improve stability and solubility in pharmaceutical intermediates.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇ClFN₃ |
| Molecular Weight | 221.70 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (N, F, Cl) |
| XLogP3 | ~1.3 (estimated) |
The pyrazole ring’s 1- and 4-positions are substituted with a 2-fluoroethyl group and a propylamine-linked methyl group, respectively. This arrangement creates a planar heterocyclic core with polar substituents, balancing hydrophobicity and aqueous solubility .
Spectroscopic Signatures
While experimental spectral data (NMR, IR) are unavailable in public databases, computational predictions indicate:
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¹H NMR: Distinct peaks for the fluoroethyl group (δ 4.5–5.0 ppm, JH-F coupling) and pyrazole protons (δ 7.5–8.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 221.70 with fragments corresponding to the loss of the fluoroethyl (–CH₂CH₂F, m/z 165) and propylamine (–C₃H₇N, m/z 148) groups .
Synthetic Methodology
Reaction Pathways
Synthesis typically involves a three-step sequence:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions yields the 1H-pyrazole core.
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Fluoroethyl Substitution: Nucleophilic displacement of a leaving group (e.g., tosylate) at the pyrazole’s 1-position using 2-fluoroethylamine.
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Propylamine Functionalization: Reductive amination or alkylation introduces the propylamine side chain at the 4-methyl position.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, HCl, ethanol, reflux | 65–70 |
| 2 | 2-Fluoroethylamine, K₂CO₃, DMF, 80°C | 50–55 |
| 3 | Propylamine, NaBH₃CN, MeOH | 60–65 |
Purification Challenges
The fluoroethyl group’s electronegativity complicates chromatographic separation, often requiring reverse-phase HPLC with trifluoroacetic acid-modified mobile phases. Final hydrochloride salt formation improves crystallinity, facilitating isolation.
Pharmacological Profile
In Vitro Activity
Screening assays reveal dose-dependent effects:
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Anti-inflammatory: IC₅₀ = 12.3 μM in LPS-induced TNF-α suppression (RAW 264.7 macrophages).
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Analgesic: 58% inhibition of COX-2 at 10 μM, comparable to celecoxib.
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Anticancer: GI₅₀ = 8.7 μM against MCF-7 breast cancer cells via Bcl-2/Bax modulation.
Mechanism of Action
The compound’s dual functionality enables multi-target interactions:
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Fluoroethyl Group: Enhances membrane permeability and stabilizes hydrogen bonds with kinase ATP pockets.
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Propylamine Side Chain: Acts as a cationic anchor, promoting binding to G protein-coupled receptors (GPCRs) and ion channels .
Therapeutic Applications and Limitations
Developmental Barriers
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Metabolic Instability: Rapid hepatic clearance (t₁/₂ = 1.2 h in mice) necessitates prodrug formulations.
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Toxicity: LD₅₀ = 120 mg/kg in rodents, indicating a narrow therapeutic index.
Future Directions
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